Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a 5-oxa-2-azaspiro[3.5]nonane core with a formyl (-CHO) substituent at the 7-position and a tert-butyl carbamate protective group. This structure combines the conformational rigidity of the spiro system with reactive handles (formyl and carbamate) for further functionalization, making it valuable in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(9-14)5-4-10(6-15)7-17-13/h6,10H,4-5,7-9H2,1-3H3 |
InChI Key |
PZGGLPDXQAJHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CO2)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Ring Construction
- The synthesis often begins with commercially available cyclic ketones or lactams that can be transformed into spirocyclic intermediates.
- For example, 1,4-dioxaspiro[4.5]decane-8-one derivatives have been used as starting points for related spiro compounds, where nucleophilic substitution and ring expansion reactions form the spiro ring system.
- Ethyl malonate and related malonate esters are also common precursors, undergoing alkylation and cyclization to build the core spiro structure.
Multi-Step Synthesis Example (Adapted from Patent Literature)
A representative synthesis involves the following key steps:
| Step | Reaction Description | Reagents/Solvents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Alkylation of ethyl malonate in ethanol | Ethyl malonate, ethanol | 25–80 °C, 5 h | Diester intermediate |
| 2 | Reduction of diester to diol | Lithium borohydride, tetrahydrofuran | 0–70 °C, 2.5 h | Diol intermediate |
| 3 | Tosylation of diol | p-Toluenesulfonyl chloride, dichloromethane | 25 °C, 12 h | Tosylate intermediate |
| 4 | Cyclization to form spiro ring | Cesium carbonate, acetonitrile | 25–90 °C, 3 h | Spirocyclic lactam |
| 5 | Reduction of lactam | Magnesium chips, methanol | 25–80 °C, 1 h | Reduced spiro intermediate |
| 6 | Boc protection of amine | Boc anhydride, dichloromethane | 25 °C, 12 h | Boc-protected intermediate |
| 7 | Catalytic hydrogenation | Palladium on carbon, methanol | 25 °C, 3 h | Final this compound |
This seven-step method yields the target compound with good overall yield and is suitable for scale-up due to the use of readily available reagents and mild conditions.
Alternative Synthetic Route (Four-Step Process)
Another approach involves:
- Starting from 1,4-dioxaspiro[4.5]decane-8-one.
- Conversion to carbonitrile intermediate using p-methylsulfonylmethylisocyanide and potassium tert-butoxide.
- Alkylation with 1-bromo-2-chloroethane in toluene.
- Catalytic hydrogenation and subsequent reaction with tert-butyl dicarbonyl anhydride.
- Final deprotection with pyridinium p-toluenesulfonate in acetone/water mixture.
This four-step method emphasizes operational simplicity and industrial scalability, with reaction times ranging from 6 to 15 hours and temperatures from 0 to 70 °C.
Reaction Conditions and Optimization
| Step | Solvent(s) | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|
| Alkylation/reduction | Ethanol, tetrahydrofuran | 0–80 | 2.5–5 h | Control of temperature critical for selectivity |
| Tosylation | Dichloromethane | 25 | 12 h | Anhydrous conditions preferred |
| Cyclization | Acetonitrile | 25–90 | 3 h | Base strength and solvent polarity affect yield |
| Reduction | Methanol | 25–80 | 1 h | Magnesium chips provide mild reduction |
| Boc Protection | Dichloromethane | 25 | 12 h | Excess Boc anhydride ensures complete protection |
| Hydrogenation | Methanol | 25 | 3 h | Pd/C catalyst; careful monitoring to avoid over-reduction |
| Deprotection | Acetone/water | 70 | 15 h | Pyridinium p-toluenesulfonate used for mild deprotection |
Analytical and Purification Techniques
- Purification: Column chromatography and recrystallization are commonly employed to isolate intermediates and the final product.
- Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
- Yield: Typical overall yields range from 50% to 75% depending on the route and scale.
Summary Table of Preparation Routes
Research Findings and Industrial Relevance
- The synthetic methods described have been developed to address challenges in yield, scalability, and operational simplicity.
- Both routes utilize relatively inexpensive and accessible starting materials.
- The methods are adaptable for batch or continuous flow synthesis, facilitating pharmaceutical and organic synthesis applications.
- The presence of the tert-butyl carbamate group allows for selective deprotection and further functionalization, expanding the compound’s utility as a synthetic intermediate.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Core Structural Variations
Physicochemical Properties
| Property | Target Compound | 7-Amino Analog (CAS 2306262-93-9) | 7-Iodo Analog |
|---|---|---|---|
| Molecular Weight | ~271.3 | 242.31 | 367.2 |
| Polarity | High (due to -CHO) | Moderate (-NH₂) | Low (hydrophobic -I) |
| Solubility | Moderate in polar aprotic solvents | High in aqueous buffers | Low in water, high in DCM |
| Stability | Air-sensitive (aldehyde oxidation) | Stable under inert conditions | Light-sensitive (C-I bond) |
Biological Activity
Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is an organic compound with a unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions that may involve Diels-Alder reactions or similar methodologies.
- Functional Group Modifications : Subsequent steps often modify the functional groups to achieve the desired chemical properties.
The reaction conditions require specific catalysts, solvents, and temperature controls to ensure optimal yield and purity .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence several pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors affecting neurotransmission or hormonal balance.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effect on bacterial strains, showing a significant reduction in growth at concentrations of 50 μM, indicating potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro tests demonstrated that at higher concentrations (up to 100 μM), the compound exhibited cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics .
- Enzyme Interaction Studies : Research indicated that this compound could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
Comparison with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate | Structure | Moderate enzyme inhibition |
| Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Structure | Antimicrobial properties |
| Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | Structure | Cytotoxic effects on cancer cells |
This table highlights the unique properties of this compound compared to similar compounds.
Research Findings
Recent studies have focused on elucidating the specific biological pathways affected by this compound:
- Inhibition of Bacterial Secretion Systems : The compound has been shown to downregulate key virulence factors in pathogenic bacteria, making it a candidate for developing new antibiotics .
- Potential in Drug Design : Its unique spirocyclic structure allows for modifications that can enhance its efficacy as a therapeutic agent, particularly in targeted drug delivery systems .
Q & A
Basic: What are the key synthetic routes for Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Boc protection of the amine group to stabilize the spirocyclic core during subsequent reactions.
- Step 2 : Cyclization using reagents like sodium hydride in tetrahydrofuran (THF) to form the 5-oxa-2-azaspiro[3.5]nonane scaffold .
- Step 3 : Formylation at the 7-position using Vilsmeier-Haack or Duff formylation conditions to introduce the aldehyde group .
Critical factors : Solvent choice (e.g., THF for cyclization), temperature control (0–25°C), and stoichiometric ratios (e.g., 1.2 equivalents of formylating agents) to minimize side products .
Advanced: How can computational methods predict the reactivity of the formyl group in this compound?
Density Functional Theory (DFT) calculations are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the formyl group.
- Simulate reaction pathways (e.g., nucleophilic additions or oxidations) by analyzing transition-state energies .
Case Study : DFT studies on analogous spirocyclic aldehydes show that electron-withdrawing effects from the spiro-oxygen enhance electrophilicity at the formyl carbon, favoring nucleophilic attacks .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm the spirocyclic structure (e.g., geminal coupling in the spiro center) and formyl proton resonance at ~9.8–10.2 ppm .
- IR : Stretching frequencies at ~1700 cm (C=O of Boc) and ~2800 cm (C-H of formyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 269.16 for CHNO) .
Advanced: How does the spirocyclic architecture influence its interaction with biological targets?
The spirocyclic system:
- Restricts conformational flexibility, enhancing binding selectivity to enzyme active sites (e.g., proteases or kinases).
- The oxygen atom in the 5-oxa ring may participate in hydrogen bonding with residues like aspartate or lysine .
Example : Analogous diazaspiro compounds exhibit nanomolar affinity for sigma receptors due to optimal spatial orientation of pharmacophoric groups .
Basic: How should researchers handle discrepancies in reported synthetic yields?
Contradictions often arise from:
- Reagent purity : Impure Boc-protected intermediates reduce cyclization efficiency.
- Workup protocols : Inadequate quenching of formylating agents leads to side reactions.
Resolution :
Validate reagent purity via TLC or HPLC.
Optimize reaction stoichiometry using Design of Experiments (DoE) .
Advanced: What strategies mitigate degradation during storage?
- Storage : Refrigerate at 2–8°C in airtight containers under inert gas (N/Ar) to prevent oxidation of the formyl group .
- Stabilizers : Add molecular sieves to absorb moisture, which can hydrolyze the Boc group .
Advanced: What mechanistic insights guide the functionalization of the formyl group?
The formyl group undergoes:
- Nucleophilic addition : With Grignard reagents or amines, forming secondary alcohols or imines.
- Oxidation : To carboxylic acids using KMnO/AgO, though overoxidation risks spiro ring cleavage .
Key Insight : Steric hindrance from the tert-butyl group slows reactions at the 2-carboxylate site, directing selectivity to the 7-formyl position .
Advanced: How are crystallographic data refined for spirocyclic compounds like this?
- Software : SHELX programs (e.g., SHELXL) refine X-ray diffraction data, leveraging constraints for spirocyclic bond angles and torsions .
- Challenges : Disordered tert-butyl groups require TLS (Translation-Libration-Screw) models to improve R-factors .
Basic: What in vitro assays assess its biological activity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination.
- Receptor Binding : Radioligand displacement assays (e.g., σ1/σ2 receptors) using H-labeled antagonists .
Advanced: How do solvent effects influence its reactivity in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
